

Application Notes and Protocols for the Synthesis and Purification of Ubrogapant

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Compound of Interest

Compound Name: Ubrogapant

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Introduction

Ubrogapant is a first-in-class oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine with or without aura in adults.^{[1][2]} Its synthesis is a notable example of modern pharmaceutical chemistry, employing a convergent approach that features advanced techniques such as enzyme-mediated kinetic resolution and asymmetric spirocyclization.^{[1][3][4]} This document provides detailed application notes and protocols for the synthesis and purification of **Ubrogapant**, intended to guide researchers in the replication and optimization of its manufacturing process.

The synthesis of **Ubrogapant** involves the preparation of two key intermediates: the chiral aminopiperidinone fragment, (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one, and the spirocyclic carboxylic acid fragment, (S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid. These intermediates are then coupled via an amide bond formation to yield the final active pharmaceutical ingredient (API).

Synthesis of Ubrogapant Intermediates

Synthesis of Chiral Aminopiperidinone Fragment

The synthesis of the chiral aminopiperidinone fragment is a multi-step process that establishes three stereocenters with high diastereoselectivity. A key step in this synthesis is an enzyme-

mediated dynamic kinetic transamination.

Experimental Protocol:

- **Preparation of Keto Ester Intermediate:** The synthesis commences with the alkylation of phenylacetone with an appropriate alkene, followed by subsequent transformations to yield a keto ester precursor.
- **Enzyme-Mediated Dynamic Kinetic Transamination:** The keto ester undergoes a dynamic kinetic resolution using a specifically evolved transaminase enzyme (such as ATA-426) in the presence of an amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) as a cofactor. This reaction is typically performed in a buffered aqueous-organic solvent mixture (e.g., DMSO/water) at a controlled pH (e.g., 10.5) and temperature (e.g., 55 °C) for approximately 24 hours. This step simultaneously sets two stereocenters, yielding the desired syn diastereomer with high selectivity (>60:1 syn:anti).
- **N-Trifluoroethylation and Boc Deprotection:** The resulting piperidinone is then N-trifluoroethylated. Subsequent removal of the Boc protecting group yields the desired amine.
- **Crystallization-Induced Diastereomeric Transformation:** The final chiral center is set via a crystallization-induced diastereomeric transformation, which allows for the isolation of the desired single diastereomer in high purity. The crude amine is treated with p-toluic acid and 3,5-dichlorosalicylic aldehyde to facilitate the crystallization of the desired isomer as a salt.

Synthesis of Spirocyclic Carboxylic Acid Fragment

The synthesis of the spirocyclic carboxylic acid fragment involves the construction of the unique spirocyclic core via an asymmetric cyclization reaction.

Experimental Protocol:

- **Preparation of the Spirocyclization Precursor:** The synthesis begins with the condensation of 7-azaindolinone with an appropriate aldehyde. This is followed by a reduction of the double bond and installation of a leaving group to prepare the precursor for the key spirocyclization step.

- **Asymmetric Spirocyclization:** The crucial asymmetric spirocyclization is achieved using a chiral phase-transfer catalyst, such as a novel doubly quaternized catalyst. This reaction establishes the chiral quaternary center with high enantiomeric excess.
- **Final Modifications:** The resulting spirocycle undergoes further functional group manipulations, including a palladium-catalyzed carbonylation to introduce the carboxylic acid moiety, to yield the final spirocyclic carboxylic acid intermediate.

Final Assembly of Ubrogепant

The final step in the synthesis of **Ubrogепant** is the amide bond formation between the chiral aminopiperidinone and the spirocyclic carboxylic acid.

Experimental Protocol:

- **Salt Break:** The hydrochloride or 4-nitrobenzoate salt of the aminopiperidinone fragment is treated with a base, such as aqueous potassium phosphate, to generate the free amine.
- **Amide Coupling:** The free amine is then coupled with the spirocyclic carboxylic acid using a suitable coupling agent. A common protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-2(1H)-pyridone (HOPO) as an additive to suppress side reactions and improve yield. The reaction is typically carried out in a mixture of acetonitrile and water at a controlled pH of 6.0-6.5 and room temperature for 6-12 hours.
- **Work-up and Isolation:** Following the coupling reaction, the mixture is worked up, and the crude **Ubrogепant** is isolated.

Purification of Ubrogепant

The purification of the final **Ubrogепant** product is critical to ensure high purity and the desired physical form for pharmaceutical formulation. The amorphous form of **Ubrogепant** is often desired for its enhanced solubility and bioavailability.

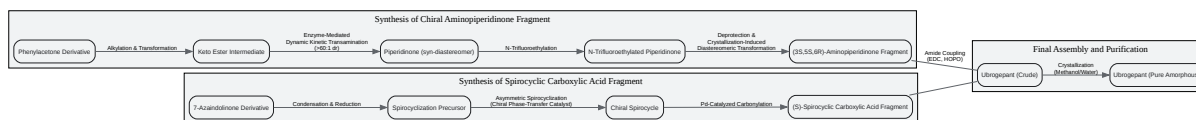
Experimental Protocol: Crystallization for Amorphous Form

- **Dissolution:** Crude **Ubrogepant** is dissolved in a suitable solvent, such as methanol, at a slightly elevated temperature (e.g., 35-45°C).
- **Filtration:** The solution is filtered to remove any particulate matter.
- **Antisolvent Addition:** An antisolvent, typically water, is added to the solution at a controlled temperature (e.g., -5 to 5°C or 25-30°C) to induce precipitation of the product.
- **Isolation and Drying:** The precipitated solid is collected by filtration, washed with the antisolvent (water), and dried under vacuum to yield the pure amorphous form of **Ubrogepant**.

Data Presentation

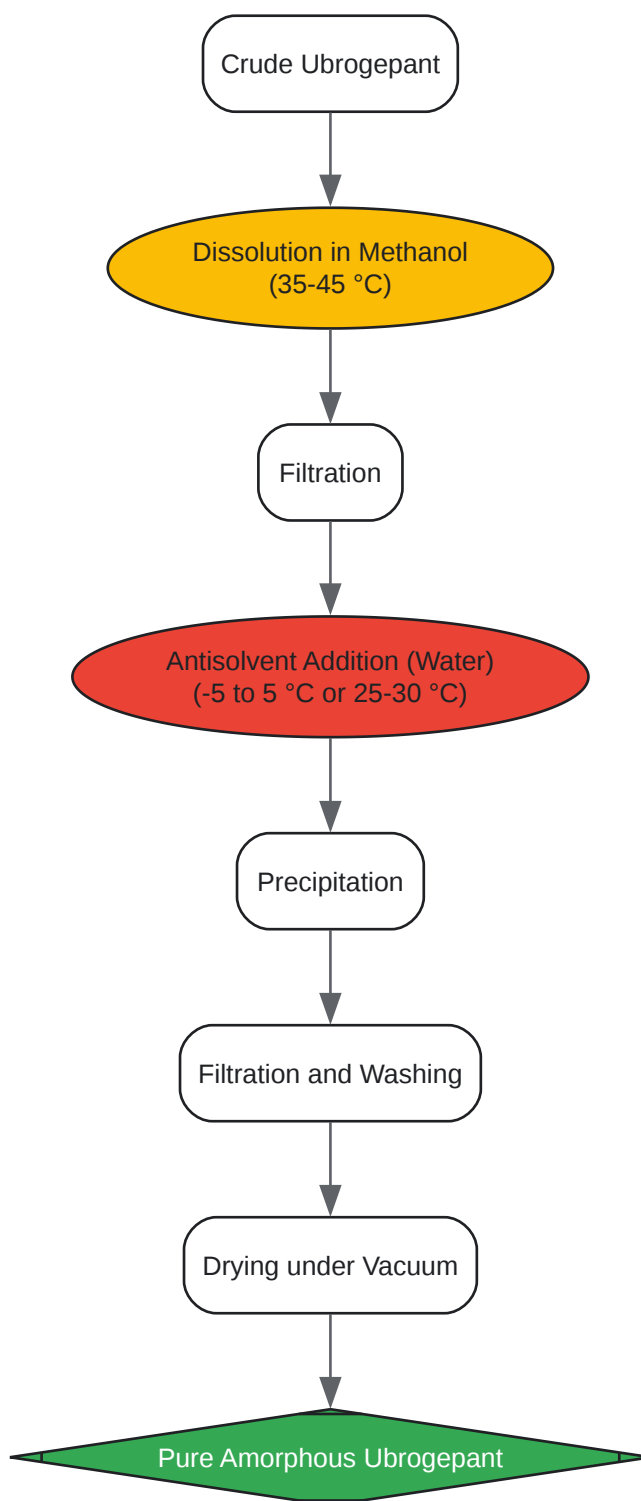
Parameter	Synthesis of Chiral Aminopiperidinone	Final Amide Coupling	Purification
Key Transformation	Enzyme-mediated dynamic kinetic transamination	EDC/HOPO mediated amide bond formation	Crystallization
Yield	High	95-97%	High
Diastereomeric Ratio (syn:anti)	>60:1	-	-
Final Purity (by HPLC)	-	-	>99.75%
Residual Solvents	-	-	Methanol: <250 ppm, Acetonitrile: Not Detected, Ethyl Acetate: <100 ppm

Visualizations



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Caption: Convergent synthesis pathway of **Ubrogapant**.



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Caption: Experimental workflow for the purification of **Ubrogapant**.

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